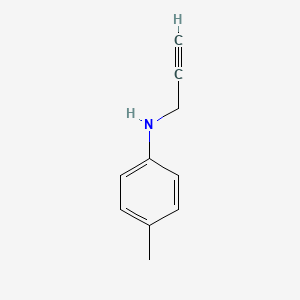

Prop-2-ynyl-p-tolyl-amine

Vue d'ensemble

Description

Prop-2-ynyl-p-tolyl-amine: is an organic compound with the molecular formula C10H11N It is a derivative of aniline, where the amino group is substituted with a prop-2-ynyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation of p-toluidine: One common method involves the alkylation of p-toluidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Reductive Amination: Another method involves the reductive amination of p-tolualdehyde with propargylamine using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The terminal alkyne in Prop-2-ynyl-p-tolyl-amine participates in cycloadditions, forming nitrogen-containing heterocycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound undergoes CuAAC with azides to form 1,4-disubstituted triazoles. This reaction is highly efficient under mild conditions (25–60°C) with Cu(I) catalysts (e.g., CuI) in water or solvent-free systems .

Mechanism : The Cu(I) catalyst forms a π-complex with the alkyne, lowering the pKa of the terminal proton and enabling deprotonation. A concerted cycloaddition with the azide yields the triazole .

Nitrile Oxide Cycloaddition

Under thermal or metal-free conditions, the alkyne reacts with nitrile oxides to form isoxazoles via a concerted [3+2] cycloaddition .

| Nitrile Oxide | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzoyl nitrile oxide | PEG-400, 80°C, 6 h | 3-(p-Tolyl)-5-phenylisoxazole | 75% |

Mechanism : A hydroxylic solvent (e.g., PEG-400) facilitates proton transfer in the intermediate, accelerating the formation of the isoxazole .

Cyclization to Heterocycles

Propargylamines are versatile precursors for nitrogen heterocycles.

Pyridine and Oxazole Formation

Oxidative cyclization with iodine or peroxides yields pyridines or oxazoles .

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| I₂ | DMSO, 100°C, 8 h | 3-(p-Tolyl)pyridine | 65% | |

| TBHP | CH₃CN, 60°C, 4 h | 5-(p-Tolyl)oxazole | 58% |

Carboxylation with CO₂

Silver-catalyzed carboxylation under mild conditions (1 MPa CO₂, 25°C) introduces a carboxylic acid group, forming γ-lactone derivatives .

| Substrate | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Ag₂O | 5-(p-Tolyl)-γ-lactone | 72% |

Mechanism : CO₂ insertion into the C(sp³)-H bond adjacent to the amine forms a carboxylate intermediate, which cyclizes to the lactone .

Acid/Base-Catalyzed Additions

The alkyne undergoes nucleophilic additions in the presence of acids or bases.

Acid-Catalyzed Hydration

Hydration with sulfuric acid yields an α-ketoamide .

| Acid | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| H₂SO₄ | H₂O, 80°C, 4 h | N-(p-Tolyl)-2-oxopropanamide | 60% |

Base-Catalyzed Thiol Addition

Thiols add to the alkyne in basic conditions to form vinyl sulfides .

| Thiol | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzenethiol | KOH, EtOH, 25°C, 2 h | (E)-N-(p-Tolyl)-2-(phenylthio)prop-1-en-1-amine | 85% |

Oxidation Reactions

The propargylamine moiety is oxidized to form imines or nitriles under strong oxidative conditions .

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | N-(p-Tolyl)propionitrile | 52% | |

| MnO₂ | CH₂Cl₂, 25°C, 12 h | N-(p-Tolyl)propanal imine | 48% |

Applications De Recherche Scientifique

Medicinal Chemistry

Prop-2-ynyl-p-tolyl-amine has been identified as a promising candidate for developing therapeutic agents, particularly in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Neuroprotective Properties

Research indicates that compounds related to this compound can act as monoamine oxidase B (MAO-B) inhibitors. These inhibitors are crucial in increasing dopamine availability in the brain, which is essential for managing symptoms associated with Parkinson's disease. The inhibition of MAO-B leads to reduced degradation of dopamine, thus providing symptomatic relief and possibly slowing disease progression .

Case Study:

A study demonstrated that a derivative of this compound significantly increased dopamine levels in animal models treated with MPTP, a neurotoxin used to induce Parkinson-like symptoms. The results indicated a dose-dependent increase in endogenous dopamine content, showcasing its potential as a therapeutic agent .

Cancer Research

Recent studies have also explored the role of this compound in cancer therapy, particularly concerning its interaction with mutant p53 proteins.

p53 Activation

The compound has been shown to bind to mutant forms of the p53 tumor suppressor protein, enhancing its ability to bind DNA and potentially restoring its function. This restoration can lead to increased apoptosis in cancer cells expressing mutant p53, making it a candidate for targeted cancer therapies .

Case Study:

In an experimental setup, cells treated with this compound exhibited significantly improved binding capabilities of mutant p53 to DNA compared to untreated controls. This suggests that the compound could be instrumental in developing therapies aimed at reactivating p53 function in tumors .

Chemical Synthesis and Research

Beyond therapeutic applications, this compound serves as an important intermediate in chemical synthesis processes.

Synthesis Applications

The compound is utilized in synthesizing various derivatives that possess enhanced biological activities or improved pharmacological profiles. Its alkyne functional group allows for further modifications through click chemistry or other synthetic pathways, facilitating the development of new compounds with diverse applications .

Data Summary Table

Mécanisme D'action

The mechanism by which prop-2-ynyl-p-tolyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The prop-2-ynyl group can interact with various molecular targets, including proteins and nucleic acids, through covalent or non-covalent interactions.

Comparaison Avec Des Composés Similaires

Prop-2-ynyl-aniline: Similar structure but lacks the methyl group on the aromatic ring.

Prop-2-ynyl-phenyl-amine: Similar structure but with different substituents on the aromatic ring.

Prop-2-ynyl-benzyl-amine: Similar structure but with a benzyl group instead of a tolyl group.

Uniqueness: Prop-2-ynyl-p-tolyl-amine is unique due to the presence of both the prop-2-ynyl and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

Prop-2-ynyl-p-tolyl-amine, also known as 4-methyl-N-prop-2-ynylaniline, is an organic compound with the molecular formula . It has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment and antifungal activity.

Chemical Structure and Properties

The compound features a prop-2-ynyl group attached to a p-tolyl amine, which contributes to its unique biological activity. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES : CC1=CC=C(C=C1)NCC#C

- InChIKey : NCUNFRDDWNTJOG-UHFFFAOYSA-N

Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antifungal activity, particularly against Candida albicans and Candida glabrata. A study highlighted the synthesis of propargyl-linked antifolates that demonstrated potent inhibition of these fungal species, with minimum inhibitory concentration (MIC) values as low as 1 μg/mL for some derivatives . The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for fungal growth.

Cancer Therapeutics

This compound has been explored for its potential to restore function to mutant p53 proteins, which are often implicated in various cancers. A patent describes methods using this compound to enhance the binding affinity of mutant p53 to DNA, thereby promoting apoptosis in cancer cells . The ability to increase p53 activity could lead to significant advancements in cancer treatment strategies.

Study on Antifungal Activity

In a comparative study, various para-linked compounds were evaluated for their antifungal properties. Compounds with hydrophobic functionalities at specific positions showed improved activity against C. albicans and C. glabrata. The structure–activity relationship (SAR) analysis indicated that the shape and substitution patterns on the C-ring significantly influenced antifungal potency .

Research on p53 Activation

A detailed analysis of this compound's effect on mutant p53 revealed that it could restore the ability of these proteins to bind DNA by at least 50% compared to controls without the compound. This restoration of function is crucial for reactivating downstream pathways that inhibit tumor growth .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Antifungal MIC (C. albicans) | < 1 μg/mL |

| p53 Binding Enhancement | ≥ 50% increase in binding |

| Related Studies | Antifungal and cancer research |

Propriétés

IUPAC Name |

4-methyl-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7,11H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUNFRDDWNTJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963037 | |

| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-28-1 | |

| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.